molecular formula C17H26N2O2 B5614092 1-[4-(3-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE

1-[4-(3-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE

Cat. No.: B5614092
M. Wt: 290.4 g/mol
InChI Key: JIDPCINGOJTBFK-UHFFFAOYSA-N
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Description

1-[4-(3-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry and drug development . This compound is characterized by the presence of a piperazine ring substituted with a methoxybenzyl group and a butanone moiety.

Preparation Methods

The synthesis of 1-[4-(3-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(3-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-[4-(3-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE involves its interaction with molecular targets and pathways in biological systems. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects . The methoxybenzyl group may enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

1-[4-(3-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)11-17(20)19-9-7-18(8-10-19)13-15-5-4-6-16(12-15)21-3/h4-6,12,14H,7-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDPCINGOJTBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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